4-(3-Chloro-4-methylphenyl)benzonitrile
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Description
4-(3-Chloro-4-methylphenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-49-0 . It has a molecular weight of 227.69 and its IUPAC name is 3’-chloro-4’-methyl [1,1’-biphenyl]-4-carbonitrile .
Synthesis Analysis
The synthesis of benzonitriles, including 4-(3-Chloro-4-methylphenyl)benzonitrile, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the reaction of 3-choloro-4-methylaniline, and 2- (3-nitrophenyl)-4H-benzo- [1,3]oxazin-4-one .Molecular Structure Analysis
The molecular structure of 4-(3-Chloro-4-methylphenyl)benzonitrile can be represented by the linear formula C14H10ClN . The InChI Code for this compound is 1S/C14H10ClN/c1-10-2-5-13 (8-14 (10)15)12-6-3-11 (9-16)4-7-12/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Chloro-4-methylphenyl)benzonitrile include a molecular weight of 227.69 . Other specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Green Synthesis of Benzonitrile
4-(3-Chloro-4-methylphenyl)benzonitrile can be used in the green synthesis of benzonitrile . This process uses ionic liquid as the recycling agent, eliminating the need for metal salt catalysts and reducing reaction time . The ionic liquid also plays multiple roles, including co-solvent, catalysis, and phase separation .
Spectroscopic Characterization
The molecular structure of 4-(3-Chloro-4-methylphenyl)benzonitrile has been studied using Density Functional Theory . This research provides valuable insights into the vibrational modes of the compound .
NBO Analysis
Natural Bond Orbital (NBO) analysis of 4-(3-Chloro-4-methylphenyl)benzonitrile has been conducted to study the charge delocalization within the molecule . This information is crucial for understanding the compound’s chemical behavior .
Dielectric Studies
Dielectric studies of 4-(3-Chloro-4-methylphenyl)benzonitrile have been carried out to determine quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .
Biological Activities
Molecular docking studies have been performed to explore the interaction between 4-(3-Chloro-4-methylphenyl)benzonitrile and Influenza endonuclease inhibitor . This research could potentially lead to the development of new antiviral drugs .
Interstellar Medium Research
While not specific to 4-(3-Chloro-4-methylphenyl)benzonitrile, benzonitrile, in general, has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium . This discovery opens up new possibilities for the study of cosmic chemistry .
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNAUDRHDSTNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718374 |
Source
|
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)benzonitrile | |
CAS RN |
1352318-49-0 |
Source
|
Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-chloro-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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